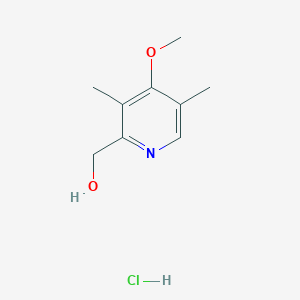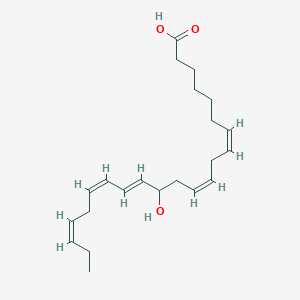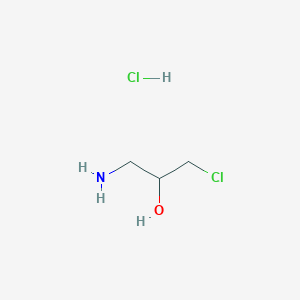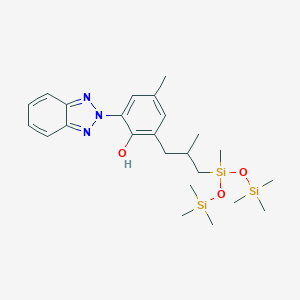
Drometrizole trisiloxane
Übersicht
Beschreibung
Drometrizole trisiloxane (INCI) is a lipophilic benzotriazole derivative marketed as Mexoryl XL by L’Oréal and is used in sunscreens to absorb UV radiation . It is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) .
Molecular Structure Analysis
Drometrizole trisiloxane has a complex molecular structure. Its systematic IUPAC name is 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-(2,2,4,6,6-pentamethyl-3,5-dioxa-2,4,6-trisilaheptan-4-yl)propyl]phenol . Its molecular formula is C24H39N3O3Si3 , and its molecular weight is 501.849 g/mol .Physical And Chemical Properties Analysis
Drometrizole trisiloxane is a lipophilic compound . Its molecular weight is 501.849 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Sunscreen Ingredient
Drometrizole trisiloxane is used as an active ingredient in various sunscreens . It is marketed as Mexoryl XL by L’Oréal . The compound is used for protecting the skin by absorbing the damaging UV radiation of sunlight .
Broad-Spectrum UV Absorber
Drometrizole trisiloxane is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) . This makes it effective in protecting against both UVA and UVB rays.
Photostability in Sunscreens
The compound is often used in combination with other UV filters such as ecamsule (Mexoryl SX), as they show a synergistic effect in protection . This combination enhances the photostability of sunscreens, making them more effective over longer periods of exposure to sunlight.
Lipophilic Benzotriazole Derivative
As a lipophilic benzotriazole derivative, Drometrizole trisiloxane has unique properties that make it suitable for use in cosmetic applications . Its lipophilic nature allows it to be easily incorporated into oil-based formulations.
Cosmetic Formulations
Drometrizole trisiloxane is used in cosmetic formulations . Its ability to absorb, reflect, and scatter ultraviolet (UV) radiation makes it a valuable ingredient in cosmetics, particularly those designed for sun protection .
Analytical Standard
Drometrizole trisiloxane is used as an analytical standard in the analysis of suncare formulations by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection . It is also used in the analysis of cosmetic products by LC-UV .
Environmental Impact Research
Research is being conducted on the environmental impact of Drometrizole trisiloxane, particularly its presence in sewage sludge samples . This research is important for understanding the environmental footprint of this widely used UV filter.
Future Sunscreen Technology
The pursuit of new UV filters, including Drometrizole trisiloxane, is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .
Wirkmechanismus
Target of Action
Drometrizole trisiloxane is primarily targeted at ultraviolet (UV) radiation , specifically UVA and UVB light . It is used in sunscreens to protect the skin by absorbing the damaging UV radiation of sunlight .
Mode of Action
As a lipophilic benzotriazole derivative, drometrizole trisiloxane acts as a chemical sunscreen layer between the skin and sunlight . It directly absorbs the UV sunlight radiation . It is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) .
Biochemical Pathways
The primary biochemical pathway involved in the action of drometrizole trisiloxane is the absorption of UV radiation . By absorbing UV radiation, it prevents the harmful effects of UV light on the skin, such as sunburn and premature aging .
Pharmacokinetics
Drometrizole trisiloxane is applied directly onto human skin where it acts as a chemical sunscreen layer . It is considered to have little to no absorption through the skin , resulting in little systemic exposure. As such, its pharmacokinetics are largely localized to the site of application, and users can freely wash off and re-apply the compound as necessary .
Result of Action
The primary result of drometrizole trisiloxane’s action is the protection of the skin from UV radiation . By absorbing UV radiation, it prevents UV-induced damage to the skin, including sunburn and other forms of skin damage .
Action Environment
The efficacy and stability of drometrizole trisiloxane can be influenced by various environmental factors. For instance, its effectiveness can be reduced by water, sweat, or rubbing, necessitating reapplication in such circumstances. Furthermore, while it is photostable , meaning it retains its effectiveness upon exposure to sunlight, it may still degrade over time or under certain conditions, which could potentially affect its UV-absorbing properties.
Zukünftige Richtungen
While the specific future directions for Drometrizole trisiloxane are not detailed in the search results, it is clear that research is ongoing into the development of new UV filters with improved photostability and reduced environmental impact . This suggests that Drometrizole trisiloxane, along with other UV filters, will continue to be a focus of research and development in the future .
Eigenschaften
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYTMDMDZRHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431753 | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays. | |
| Record name | Drometrizole trisiloxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Drometrizole trisiloxane | |
CAS RN |
155633-54-8 | |
| Record name | Drometrizole trisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole trisiloxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Drometrizole trisiloxane and what is its primary application?
A1: Drometrizole trisiloxane is a chemical compound primarily used as a UV filter in sunscreen products. [] It helps protect the skin from the harmful effects of ultraviolet (UV) radiation by absorbing UV rays. [, ]
Q2: Are there any known cases of allergic reactions to Drometrizole trisiloxane?
A2: Yes, there have been documented cases of allergic contact dermatitis attributed to Drometrizole trisiloxane present in sunscreen. [, ] One study reported a case where a patient exhibited a non-photoallergic positive reaction to Drometrizole trisiloxane (2.5% alcohol) during patch testing. []
Q3: Has the FDA approved Drometrizole trisiloxane for use in sunscreens in the USA?
A4: As of 2015, Drometrizole trisiloxane, along with seven other sunscreen ingredients, was under review by the U.S. FDA for approval under the Time and Extent Application (TEA) guidelines. [, ] The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients. []
Q4: Beyond sunscreens, are there any other applications for Drometrizole trisiloxane?
A5: Yes, research indicates that Drometrizole trisiloxane can be used as a component in low-smoke halogen-free flame-retardant polyethylene cable materials. [] It contributes to the material's flame-retardant properties without releasing toxic gases, making it a potentially safer and more environmentally friendly option. []
Q5: Are there any analytical methods available for detecting and quantifying Drometrizole trisiloxane in products?
A6: Researchers have developed High-Performance Liquid Chromatography (HPLC) methods for the determination of Drometrizole and Drometrizole trisiloxane in sunscreen products. [] Additionally, a sensitive and stability-indicating Ultra Performance Liquid Chromatography (UPLC) method combined with mass spectrometry (MSn) has been established for identifying and characterizing forced degradation products of Drometrizole trisiloxane. []
Q6: What are the environmental implications of using Drometrizole trisiloxane in sunscreen?
A7: Research has investigated the photochemical response of the scleractinian coral Stylophora pistillata to various sunscreen ingredients, including Drometrizole trisiloxane. [, ] While the specific findings related to Drometrizole trisiloxane are not detailed in the provided abstracts, this research highlights the importance of studying the potential impact of sunscreen ingredients on marine ecosystems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




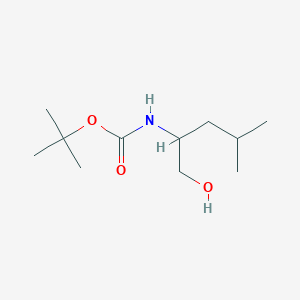
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
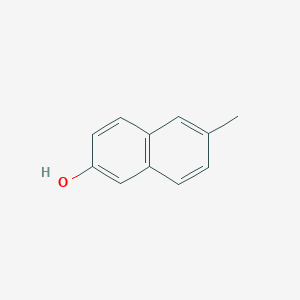
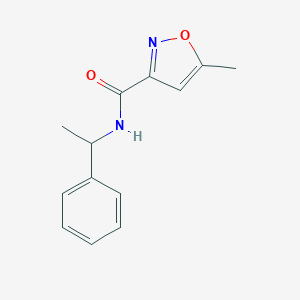

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
